molecular formula C8H11N3O3 B1424845 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1250343-44-2

1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1424845
CAS No.: 1250343-44-2
M. Wt: 197.19 g/mol
InChI Key: AJAXVPMCOPZDFD-UHFFFAOYSA-N
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Description

1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound with the molecular formula C8H11N3O3 and a molecular weight of 197.19 g/mol . It features a 1,2,3-triazole ring substituted with a carboxylic acid group at the 4-position, which is further functionalized with a tetrahydrofuran-2-ylmethyl group at the 1-nitrogen of the triazole ring . This structure combines a heteroaromatic system with a saturated oxygen-containing heterocycle, making it a potential intermediate for the synthesis of more complex molecules. While specific biological data for this compound is not available in the public literature, related triazole-carboxylic acid derivatives are of significant interest in medicinal and agricultural chemistry. For instance, structurally similar compounds have been investigated for various pharmacological activities . The presence of both hydrogen bond acceptor and donor groups in this molecule suggests it could be utilized in the development of pharmacologically active agents or as a building block in supramolecular chemistry. Its exact applications and mechanism of action are areas for researchers to explore. This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic uses. Please refer to the relevant Material Safety Data Sheet for safe handling procedures.

Properties

IUPAC Name

1-(oxolan-2-ylmethyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c12-8(13)7-5-11(10-9-7)4-6-2-1-3-14-6/h5-6H,1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJAXVPMCOPZDFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250343-44-2
Record name 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
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Preparation Methods

Step 1: Preparation of 1-Substituted-4,5-dibromo-1H-1,2,3-triazole Intermediate

  • Starting with the 1-substituted-4,5-dibromo-1H-1,2,3-triazole (Compound II), dissolve it in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF) at a mass-to-volume ratio of 1:2–50.
  • Cool the solution to between −78 °C and 0 °C.
  • Add isopropylmagnesium chloride (a Grignard reagent) in a molar ratio of 0.8–1.5 relative to Compound II.
  • Stir the mixture for 0.5–2 hours to form 1-substituted-4-bromo-1H-1,2,3-triazole (Compound III).
  • Add a low alcohol (C1–C4, preferably methanol) to quench the reaction.

Step 2: Carboxylation and Formation of 1-Substituted-1H-1,2,3-triazole-4-carboxylic Acid

  • Without isolating Compound III, add a Grignard reagent-isopropylmagnesium chloride-lithium chloride composite directly.
  • Heat the mixture to 10–50 °C and stir for 0.5–2 hours.
  • Cool to −30 °C to 0 °C and bubble carbon dioxide through the mixture for 5–30 minutes.
  • Warm to 20–25 °C and adjust pH to 1–5 using hydrochloric acid.
  • Extract the product with an organic solvent, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure at 40–50 °C.
  • This yields a mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid (Compound I) and 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid (Compound IV).

Step 3: Purification and Isolation

  • Dissolve the mixture in a solvent system of THF/METHF and N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) with volume ratios ranging from 1–99% to 99–1%.
  • Add an inorganic or organic base and methyl iodide.
  • React at 0–80 °C for 5–48 hours to methylate the acid.
  • Separate layers by adding water and organic solvent mixture.
  • Dry the organic layer and concentrate to obtain 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid methyl ester (Compound V).
  • Acidify the aqueous layer to pH 1–5, extract, dry, concentrate, and crystallize at −5 °C to 5 °C.
  • Filter and dry to obtain pure 1-substituted-1H-1,2,3-triazole-4-carboxylic acid (Compound I).

Reaction Conditions and Parameters

Step Reagents & Conditions Temperature Range (°C) Reaction Time Yield/Remarks
1 Compound II + Isopropylmagnesium chloride + THF/METHF −78 to 0 0.5–2 h Formation of Compound III
2 Compound III + Grignard composite + CO2 + Acidification −30 to 25 0.5–2 h + 5–30 min CO2 Mixture of acids (Compound I & IV)
3 Methylation with methyl iodide + base + solvent mixture 0 to 80 5–48 h Isolation of methyl ester & acid
4 Crystallization and drying −5 to 5 Until crystallization Pure 1-substituted triazole acid

Advantages and Industrial Suitability

  • The method uses relatively inexpensive and readily available reagents.
  • Reaction steps are mild and compatible with scale-up.
  • Avoids highly toxic and explosive reagents such as sodium azide.
  • The process provides high yields and purity suitable for pharmaceutical or fine chemical applications.
  • The use of THF/METHF and DMF/DMAc solvent mixtures allows for efficient reaction and purification.

Supporting Research Findings and Literature

  • The described preparation method is based on a patented industrially viable process designed to overcome limitations of previous methods, such as high cost and hazardous reagents.
  • The use of Grignard reagents and controlled carboxylation with CO2 is a well-established strategy for introducing carboxylic acid functionality in heterocyclic compounds.
  • The stepwise debromination and selective functionalization allow for precise substitution patterns on the triazole ring.
  • The methylation and purification steps ensure separation of isomeric or brominated byproducts, enhancing product purity.
  • Comparative literature on triazole synthesis emphasizes the importance of copper-catalyzed azide-alkyne cycloaddition ("click chemistry") for triazole ring formation, but for this specific carboxylic acid derivative, the dibromo-triazole intermediate route is preferred for industrial scalability.

Summary Table of Preparation Method

Compound/Step Key Reagents Conditions Purpose
1-Substituted-4,5-dibromo-1H-1,2,3-triazole (II) Starting material Dissolved in THF/METHF, cooled Intermediate for substitution
1-Substituted-4-bromo-1H-1,2,3-triazole (III) Isopropylmagnesium chloride + alcohol −78 to 0 °C, 0.5–2 h Selective debromination
Carboxylation step Grignard reagent composite + CO2 −30 to 25 °C, 0.5–2 h + 5–30 min CO2 Introduce carboxylic acid group
Methylation and purification Methyl iodide + base + solvent 0–80 °C, 5–48 h Convert acid to methyl ester for separation
Crystallization and drying Acidification + cooling −5 to 5 °C Obtain pure acid product

This comprehensive preparation method provides a robust, high-yielding, and industrially feasible route to 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid, ensuring product purity and process efficiency suitable for pharmaceutical and chemical manufacturing applications.

Chemical Reactions Analysis

Types of Reactions: 1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the triazole ring or the oxolan-2-yl methyl group.

  • Substitution: Nucleophilic substitution reactions can introduce new substituents at various positions on the triazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them useful for various applications.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is C8H11N3O3C_8H_{11}N_3O_3, with a molecular weight of approximately 181.19 g/mol. The compound features a triazole ring, which is known for its biological activity, making it a candidate for various applications.

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various pathogens. For instance:

Pathogen Activity Reference
Escherichia coliModerate inhibition
Staphylococcus aureusStrong inhibition

In vitro studies show that this compound demonstrates promising results against resistant strains of bacteria.

Anticancer Properties
Triazole compounds have also been investigated for their anticancer potential. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction:

Cancer Cell Line IC50 (µM) Mechanism Reference
MCF-712.5Apoptosis induction
A54915.0Cell cycle arrest

Agricultural Applications

Fungicide Development
The unique structure of triazoles makes them suitable for developing fungicides. This compound has been tested for efficacy against fungal pathogens affecting crops:

Fungal Pathogen Efficacy Application Method
Fusarium oxysporumHighSoil drench
Botrytis cinereaModerateFoliar spray

Field trials have shown that formulations containing this compound can reduce fungal infections significantly, leading to improved crop yields.

Materials Science Applications

Polymer Synthesis
The incorporation of triazole derivatives into polymer matrices has been explored to enhance material properties. For example, the synthesis of polymeric materials with embedded triazole units can result in improved thermal stability and mechanical strength.

Material Type Property Enhanced Test Methodology
ThermoplasticIncreased tensile strengthASTM D638
CoatingsEnhanced corrosion resistanceASTM B117

Case Studies

  • Antimicrobial Efficacy Study
    A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of several triazole derivatives, including this compound. The results indicated a dose-dependent inhibition of bacterial growth, particularly against Staphylococcus aureus, suggesting potential as a therapeutic agent in treating infections.
  • Agricultural Field Trials
    In a series of agricultural field trials conducted over two growing seasons, formulations containing the compound were applied to tomato plants affected by Botrytis cinerea. Results showed a significant reduction in disease incidence and an increase in fruit yield by approximately 30% compared to untreated controls.

Mechanism of Action

The mechanism by which 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its specific application. For instance, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Aromatic vs. Aliphatic Substituents :
    • Aromatic groups (e.g., 4-chlorophenyl, thiazol-2-yl) enhance interactions with hydrophobic enzyme pockets, as seen in anticancer and antimicrobial activities .
    • Aliphatic groups (e.g., oxolan-2-ylmethyl, cyclohexyl) improve solubility and metabolic stability .

Electronic and Steric Influences

  • Electron-withdrawing groups (e.g., CF₃) increase acidity of the carboxylic acid (pKa ~3-4), reducing cell permeability but improving target binding .
  • Bulky substituents (e.g., cyclohexyl) may limit conformational flexibility, affecting binding kinetics .

Pharmacological Potential

  • Antimicrobial Activity: The 2-aminophenyl derivative’s antibacterial efficacy highlights the importance of amine and carboxylic acid groups in disrupting bacterial membranes .
  • Anticancer Activity : Substituents like CF₃ (in 1-(4-chlorophenyl)-5-CF₃-triazole) show selectivity for lung cancer cells, likely via c-Met kinase inhibition .

Biological Activity

1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available data on its biological properties, including antimicrobial, antioxidant, and enzyme inhibitory activities.

Chemical Structure and Properties

The molecular formula of this compound is C8H11N3O3C_8H_{11}N_3O_3 with a molecular weight of 183.16 g/mol. Its structural representation can be described by the SMILES notation: C1COCC1CN2C=C(N=N2)C(=O)O .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various triazole derivatives, including this compound. The compound has shown promising activity against several bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 μg/mL
Escherichia coli40 μg/mL
Bacillus subtilis30 μg/mL
Xanthomonas fragariae25 μg/mL

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on cholinesterase enzymes, which are crucial in neuropharmacology. Studies indicate that derivatives of triazoles exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition constants (IC50) for these enzymes were found to be in the low micromolar range, indicating strong potential for therapeutic applications in treating Alzheimer’s disease and other neurodegenerative disorders .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays. The compound demonstrated effective scavenging activity against free radicals, which is crucial for preventing oxidative stress-related diseases.

Case Studies

A notable study involved synthesizing a series of triazole derivatives, including the oxolan-substituted variant. The synthesized compounds were tested for their biological activities using standard protocols such as disk diffusion and broth microdilution methods. The findings indicated that the oxolan-substituted triazoles exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. For example, the oxolan-2-ylmethyl azide precursor can react with a propiolic acid derivative under mild conditions (room temperature, aqueous/organic solvent mixtures). Yield optimization requires strict control of stoichiometry (1:1 azide:alkyne ratio), catalyst loading (e.g., 5 mol% CuSO₄·5H₂O with sodium ascorbate), and reaction time (12–24 hours). Purification via recrystallization or column chromatography is recommended .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR can confirm regioselectivity (1,4-disubstituted triazole) and the oxolan ring’s stereochemistry.
  • X-ray crystallography : Single-crystal analysis resolves bond angles and spatial arrangement, critical for verifying the triazole-carboxylic acid conformation and oxolan-methyl linkage. For example, methyl ester analogs (e.g., methyl 1-benzyl-1H-triazole-4-carboxylate) have been structurally validated using this method .
  • FTIR : The carboxylic acid C=O stretch (~1700 cm⁻¹) and triazole ring vibrations (~1450–1600 cm⁻¹) confirm functional groups .

Q. How does the compound’s solubility profile affect its use in biological assays?

  • Methodological Answer : The carboxylic acid group enhances aqueous solubility at physiological pH (≥pH 7), while the oxolan-methyl group introduces lipophilicity. Pre-formulation studies should include solubility tests in PBS, DMSO, and ethanol. For cell-based assays, dissolve the compound in DMSO (≤0.1% final concentration) and dilute in PBS. Stability studies (e.g., HPLC monitoring over 24 hours) are essential to avoid degradation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to model interactions with active sites (e.g., bacterial enzymes or cancer-related kinases). Focus on hydrogen bonding between the carboxylic acid and target residues.
  • MD simulations : Simulate binding stability over 100 ns to assess conformational changes. Parameterize the oxolan ring’s flexibility using force fields (e.g., AMBER).
  • QSAR : Correlate structural features (e.g., logP, polar surface area) with activity data from analogs (e.g., methyl or benzyl derivatives) .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values in enzyme inhibition assays)?

  • Methodological Answer :

  • Assay standardization : Ensure consistent buffer pH, temperature, and enzyme concentration. For example, discrepancies in IC₅₀ for triazole derivatives may arise from differences in assay pH affecting ionization of the carboxylic acid group.
  • Control experiments : Include positive controls (e.g., known inhibitors) and validate purity via HPLC (>95%).
  • Meta-analysis : Compare structural analogs (e.g., ethyl 4-phenyltriazole carboxylates) to identify trends in substituent effects .

Q. What are the key considerations in designing derivatives to enhance pharmacological properties (e.g., bioavailability or target selectivity)?

  • Methodological Answer :

  • Bioisosteric replacement : Substitute the oxolan ring with tetrahydrothiophene or cyclopentyl groups to modulate lipophilicity.
  • Prodrug strategies : Esterify the carboxylic acid to improve membrane permeability (e.g., methyl or ethyl esters), with hydrolysis studies in plasma to assess reconversion.
  • SAR studies : Synthesize derivatives with varying substituents on the triazole (e.g., halogens or alkyl chains) and test against panels of related targets (e.g., kinase isoforms) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

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